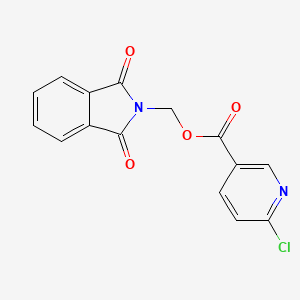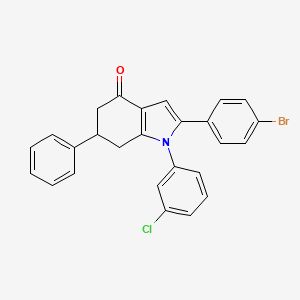
(1,3-Dioxoisoindol-2-yl)methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxoisoindol-2-yl)methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features both isoindoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 6-chloropyridine-3-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with (1,3-dioxoisoindol-2-yl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl)methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the isoindoline moiety.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 6-chloropyridine-3-carboxylic acid and (1,3-dioxoisoindol-2-yl)methanol.
Oxidation and Reduction: Various oxidized or reduced forms of the isoindoline moiety.
Scientific Research Applications
Chemistry
In organic synthesis, (1,3-Dioxoisoindol-2-yl)methyl 6-chloropyridine-3-carboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research has explored its use in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 6-chloropyridine-3-carboxylate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxoisoindol-2-yl)methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
(1,3-Dioxoisoindol-2-yl)methyl 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
(1,3-Dioxoisoindol-2-yl)methyl 6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (1,3-Dioxoisoindol-2-yl)methyl 6-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both isoindoline and pyridine moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-12-6-5-9(7-17-12)15(21)22-8-18-13(19)10-3-1-2-4-11(10)14(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEROFUHHKMJSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)






![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2594872.png)
![3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid](/img/structure/B2594873.png)
![(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2594875.png)
